3,5-Difluoro-4-nitrobenzonitrile
Overview
Description
3,5-Difluoro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H2F2N2O2 and a molecular weight of 184.1 g/mol . It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzonitrile core. This compound is commonly used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
3,5-Difluoro-4-nitrobenzonitrile is primarily used as a research chemical . It has been identified as an inhibitor of PRDM9 , a protein that plays a crucial role in meiosis and genetic recombination .
Mode of Action
As a prdm9 inhibitor, it likely interacts with this protein to prevent or alter its normal function .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its inhibition of PRDM9 . PRDM9 is involved in the regulation of meiotic recombination hotspots, so the compound’s action could potentially affect genetic recombination processes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with PRDM9 . By inhibiting PRDM9, it could potentially alter genetic recombination processes, though the exact outcomes would likely depend on the specific context and conditions of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . Factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
3,5-Difluoro-4-nitrobenzonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of PRDM9, a protein involved in meiotic recombination. The compound interacts with various enzymes and proteins, influencing their activity. For instance, it inhibits the methyltransferase activity of PRDM9, thereby affecting the methylation of histones and altering gene expression patterns . The nature of these interactions is primarily inhibitory, as this compound binds to the active site of the enzyme, preventing its normal function.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration usedFor example, in certain cancer cell lines, this compound can induce apoptosis by activating the intrinsic apoptotic pathway . Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its function . Additionally, this compound can alter gene expression by affecting the methylation status of histones, leading to changes in chromatin structure and gene accessibility.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable when stored at room temperature in a sealed, dry environment . Prolonged exposure to light and moisture can lead to degradation, reducing its efficacy. In in vitro studies, the effects of this compound on cellular function can be observed within hours of treatment, with long-term effects becoming apparent after several days of continuous exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. The threshold for these adverse effects depends on the species and the duration of exposure, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in detoxification and biotransformation . The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering the levels of key metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Difluoro-4-nitrobenzonitrile can be synthesized through various methods. One common approach involves the fluorination of 3,5-dichlorobenzonitrile using potassium fluoride as a fluorination reagent and a phase transfer catalyst . The reaction is typically carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of advanced catalysts and reaction monitoring techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 3,5-difluoro-4-aminobenzonitrile.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3,5-Difluoro-4-nitrobenzonitrile is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4-nitrobenzoic acid
- 3,5-Difluoro-4-nitrophenol
- Methyl 3,5-difluoro-4-nitrobenzoate
- 1,3-Difluoro-5-methyl-2-nitrobenzene
Uniqueness
3,5-Difluoro-4-nitrobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a nitro group on the benzonitrile core makes it particularly useful in various chemical transformations and applications .
Properties
IUPAC Name |
3,5-difluoro-4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIZYTSUHGNYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724426 | |
Record name | 3,5-Difluoro-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123172-88-2 | |
Record name | 3,5-Difluoro-4-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123172-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.